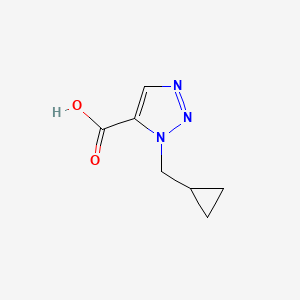

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid

Description

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid is a triazole derivative featuring a cyclopropylmethyl group at the 1-position and a carboxylic acid moiety at the 5-position of the triazole ring. The cyclopropyl group introduces conformational rigidity due to its strained three-membered ring structure, which can enhance binding specificity in biological systems . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and antitumor agents. Its synthesis typically involves cycloaddition reactions followed by hydrolysis of ester precursors, as demonstrated in related triazole-carboxylic acid derivatives .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)6-3-8-9-10(6)4-5-1-2-5/h3,5H,1-2,4H2,(H,11,12) |

InChI Key |

DXNRPPFYKRYRCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C(=CN=N2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity among triazole-carboxylic acids arises from substituent type, position, and functional group arrangement. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Triazole-Carboxylic Acid Derivatives

*Calculated based on molecular formula C₇H₉N₃O₂.

Key Differences and Implications

Substituent Effects :

- Electron-Withdrawing Groups : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit enhanced antitumor activity due to the electron-withdrawing Cl and CF₃ groups, which may increase acidity and target binding . In contrast, the cyclopropylmethyl group in the target compound is electron-neutral, favoring moderate lipophilicity and metabolic stability.

- Alkyl vs. Aryl Substituents : The cyclopropylmethyl group provides rigidity and compactness compared to linear alkyl chains (e.g., dodecylthio in CDST) or aryl groups (e.g., 4-BrPh). This rigidity may reduce off-target interactions in enzyme inhibition .

Position of Carboxylic Acid :

- Derivatives with carboxylic acid at position 4 (e.g., 1-(4-chlorophenyl)-4-carboxylic acid) show distinct biological activity compared to position 5 analogs. For example, 4-carboxylic acid derivatives are reported as c-Met kinase inhibitors, while 5-carboxylic acid compounds like the target molecule may interact differently with active sites .

Physical Properties :

- The cyclopropylmethyl derivative has a melting point of 167–168°C, indicative of high crystallinity, whereas bulkier substituents (e.g., benzyloxy) result in lower melting points or decomposition .

Synthetic Routes :

- The target compound and analogs are often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) followed by ester hydrolysis. For example, 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylic acids are prepared by hydrolyzing ethyl esters with NaOH .

Q & A

Q. What are the common synthetic routes for 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the cyclopropylmethyl group. Key steps include:

- Cyclopropane Introduction: Cyclopropylmethyl bromide is reacted with propargyl alcohol under basic conditions to form the alkyne precursor.

- Triazole Formation: The alkyne undergoes CuAAC with an azide (e.g., sodium azide and a carboxylic acid derivative) to yield the triazole core.

- Carboxylic Acid Activation: Hydrolysis of ester-protected intermediates (e.g., methyl esters) under acidic or basic conditions generates the free carboxylic acid.

Critical Reaction Parameters:

Lower yields (<50%) are observed with steric hindrance from the cyclopropyl group, requiring iterative optimization of stoichiometry and catalyst loading .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation involves:

- NMR Spectroscopy:

-

¹H NMR: Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 4.5–5.0 ppm (triazole CH), and δ 12–13 ppm (carboxylic acid OH, broad) .

-

¹³C NMR: Carboxylic acid carbon at ~170 ppm and triazole carbons at 140–150 ppm .

- X-ray Crystallography:

Single-crystal studies reveal planar triazole rings and bond lengths consistent with aromaticity (C–N: 1.31–1.34 Å). The cyclopropylmethyl group adopts a chair-like conformation, minimizing steric strain .

Example Crystallographic Data:

Parameter Value Source Space Group P2₁/c R Factor 0.063 Bond Angle (N–N–C) 120.5° - X-ray Crystallography:

Q. What in vitro assays are typically employed to evaluate the biological activity of triazole-carboxylic acid derivatives?

Methodological Answer: Common assays include:

- Enzyme Inhibition:

-

Cyclooxygenase-2 (COX-2) Assay: Measures IC₅₀ via spectrophotometric detection of prostaglandin conversion .

-

Kinase Inhibition: Fluorescence polarization assays using ATP-competitive probes .

- Receptor Binding:

Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to determine Kᵢ values . - Antimicrobial Screening:

Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) .

Data Interpretation: Activity discrepancies may arise from assay conditions (e.g., pH sensitivity of the carboxylic acid group) or impurities in synthesized batches .

- Receptor Binding:

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving triazole-carboxylic acid derivatives?

Methodological Answer: Discrepancies often stem from:

- Compound Purity: Validate via HPLC (≥95% purity; mobile phase: acetonitrile/0.1% TFA) .

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., aspirin for COX-2) .

- Structural Isomerism: Use 2D NMR (NOESY) to confirm regiochemistry of triazole substitution .

Case Study: A 2024 study found that the anti-inflammatory activity of a methyl-substituted analog varied by 30% due to residual DMSO in assay buffers .

Q. What strategies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer: Optimization strategies include:

- Catalyst Screening: CuI outperforms CuSO₄/sodium ascorbate in sterically hindered systems (yield increase: 20% → 65%) .

- Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h with comparable yields (70%) .

- Protecting Groups: Use of tert-butyl esters prevents side reactions during cyclopropane introduction, improving yield by 15% .

Yield Comparison Table:

| Method | Catalyst | Yield (%) |

|---|---|---|

| Conventional CuAAC | CuI | 65 |

| Microwave CuAAC | CuI | 70 |

| Solvent-Free | Cu Nanoparticles | 55 |

Q. How do computational models predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina is used to simulate binding to COX-2 (PDB: 5KIR). The carboxylic acid group forms hydrogen bonds with Arg120, while the cyclopropylmethyl group occupies a hydrophobic pocket .

- MD Simulations: GROMACS simulations (100 ns) reveal stable binding with RMSD <2.0 Å, consistent with experimental IC₅₀ values .

- QSAR Models: Hammett constants (σ) of substituents correlate with antimicrobial activity (R² = 0.89) .

Key Interaction Metrics:

| Target | Binding Energy (kcal/mol) | H-Bond Partners |

|---|---|---|

| COX-2 | -8.2 | Arg120, Tyr355 |

| GABAₐ Receptor | -7.5 | Thr202, Glu155 |

Q. What are the key considerations in designing SAR studies for triazole-carboxylic acid derivatives to enhance pharmacological properties?

Methodological Answer:

- Substituent Effects:

-

Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but reduce solubility .

-

Cyclopropyl groups enhance membrane permeability (LogP: 1.8 vs. 2.5 for ethyl analogs) .

- Bioisosteric Replacement: Replacing the carboxylic acid with a tetrazole improves oral bioavailability (F: 20% → 45%) .

SAR Data Table:

Derivative IC₅₀ (COX-2, μM) LogP Parent Compound 12.5 1.8 -CF₃ Substituent 8.2 2.7 Tetrazole Analog 15.0 1.2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.